molecular formula C37H46N4O5S B1192342 BMS-821095

BMS-821095

Katalognummer: B1192342
Molekulargewicht: 658.86
InChI-Schlüssel: JPJKSDFDJRQMNC-JNNSWRJTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BMS-821095 is a non-nucleoside inhibitor (NNI) targeting the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. It is primarily active against HCV genotype 1b, with an IC50 value of 3.8 ± 0.6 nM against this genotype, as demonstrated in preclinical studies using human hepatocyte chimeric mice . However, its efficacy diminishes significantly against genotype 2a (IC50 = 365 ± 266 nM) . BMS-821095 has been investigated in combination therapies to mitigate resistance development, a common challenge with direct-acting antivirals (DAAs). For instance, monotherapy with BMS-821095 led to the emergence of the NS5B P495S resistance-associated substitution (RAS), resulting in viral rebound .

Eigenschaften

Molekularformel

C37H46N4O5S

Molekulargewicht

658.86

IUPAC-Name

(4bS,5aR)-12-Cyclohexyl-N-(isopropylsulfonyl)-3-methoxy-5a-((1R,5S)-3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-4b,5,5a,6-tetrahydrobenzo[3,4]cyclopropa[5,6]-azepino[1,2-a]indole-9-carboxamide

InChI

InChI=1S/C37H46N4O5S/c1-22(2)47(44,45)38-35(42)24-10-14-29-32(16-24)40-21-37(36(43)41-25-11-12-26(41)20-39(3)19-25)18-31(37)30-17-27(46-4)13-15-28(30)34(40)33(29)23-8-6-5-7-9-23/h10,13-17,22-23,25-26,31H,5-9,11-12,18-21H2,1-4H3,(H,38,42)/t25-,26+,31-,37-/m0/s1

InChI-Schlüssel

JPJKSDFDJRQMNC-JNNSWRJTSA-N

SMILES

O=C(C1=CC2=C(C=C1)C(C3CCCCC3)=C4N2C[C@]5(C(N6[C@@]7([H])CN(C)C[C@]6([H])CC7)=O)[C@](C5)([H])C8=CC(OC)=CC=C84)NS(=O)(C(C)C)=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

BMS821095;  BMS 821095;  BMS-821095

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

BMS-788329 (NS5A Inhibitor)

  • Potency: BMS-788329 exhibits superior potency across genotypes, with IC50 values of 0.012 ± 0.005 nM (genotype 1b) and 0.014 ± 0.007 nM (genotype 2a), making it approximately 300-fold more potent than BMS-821095 against genotype 1b .
  • Resistance Profile : Resistance to BMS-788329 requires multiple mutations (e.g., NS5A L31V-Y93C) . In contrast, BMS-821095 resistance arises more readily with single mutations (e.g., P495S).
  • Clinical Utility : BMS-788329 is often used in combination with protease inhibitors (e.g., telaprevir) to suppress resistance, whereas BMS-821095 is typically paired with NS5A or NS3 inhibitors .

BMS-605339 (NS3 Protease Inhibitor)

  • Potency: BMS-605339 shows moderate activity against genotype 1b (IC50 = 3.5 ± 0.8 nM) but reduced efficacy against genotype 2a (IC50 = 81 ± 27 nM) .
  • Resistance Profile: Monotherapy selects for RASs like NS3 D168E, whereas combination with BMS-821095 delays resistance .
  • Synergy : In combination regimens, BMS-821095 and BMS-605339 demonstrate additive effects, but neither alone achieves sustained virologic response (SVR) due to rapid resistance .

BMS-961955 (NS5B Inhibitor)

  • Potency: A structural analog of BMS-821095, BMS-961955 has a higher EC50 (7.9 nmol·L⁻¹ vs. 5.0 nmol·L⁻¹ for BMS-821095) against genotype 1b, indicating slightly reduced efficacy .
  • Pharmacokinetics : BMS-821095 exhibits better metabolic stability compared to BMS-961955, making it more favorable for clinical development .

MK-0608 (NS5B Inhibitor)

  • Resistance Pathway : MK-0608 selects for the NS5B S282T mutation, whereas BMS-821095 selects for P495S, highlighting divergent resistance mechanisms .
  • Combination Therapy : MK-0608 combined with telaprevir achieved transient SVR in mice, but resistance emerged post-treatment. In contrast, BMS-821095-based combinations require triple-DAA regimens to suppress resistance .

Key Data Tables

Table 1: IC50 Values of BMS-821095 and Comparators Against HCV Genotypes

Compound Target Genotype 1b (IC50, nM) Genotype 2a (IC50, nM)
BMS-821095 NS5B 3.8 ± 0.6 365 ± 266
BMS-788329 NS5A 0.012 ± 0.005 0.014 ± 0.007
BMS-605339 NS3 3.5 ± 0.8 81 ± 27
MK-0608* NS5B N/A 2.6 log10 decline†

*Data from MK-0608 monotherapy in mice . †Viremia reduction before rebound.

Research Findings and Clinical Implications

  • Resistance Management: BMS-821095 monotherapy is inadequate due to rapid RAS emergence (P495S). Combination with NS5A inhibitors (e.g., BMS-788329) and protease inhibitors (e.g., telaprevir) reduces resistance risk but requires careful sequencing to avoid multi-drug-resistant variants .
  • Pharmacokinetic Advantage : BMS-821095’s metabolic stability over analogs like BMS-961955 positions it as a preferable candidate for extended dosing regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS-821095
Reactant of Route 2
Reactant of Route 2
BMS-821095

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.